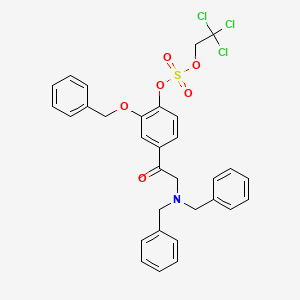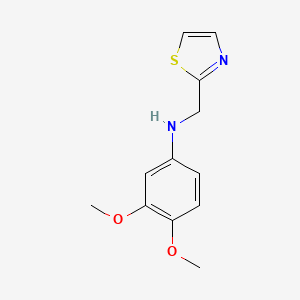
3,4-dimethoxy-N-(1,3-thiazol-2-ylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethoxy-N-(1,3-thiazol-2-ylmethyl)aniline is an organic compound that features both aniline and thiazole moieties. The presence of methoxy groups on the benzene ring and a thiazole ring attached to the nitrogen atom of the aniline makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(1,3-thiazol-2-ylmethyl)aniline typically involves the reaction of 3,4-dimethoxyaniline with a thiazole derivative. One common method is the nucleophilic substitution reaction where 3,4-dimethoxyaniline reacts with 2-chloromethylthiazole under basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production .
化学反応の分析
Types of Reactions
3,4-Dimethoxy-N-(1,3-thiazol-2-ylmethyl)aniline undergoes various chemical reactions including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated aniline derivatives.
科学的研究の応用
3,4-Dimethoxy-N-(1,3-thiazol-2-ylmethyl)aniline is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3,4-dimethoxy-N-(1,3-thiazol-2-ylmethyl)aniline involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy groups can enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
3,4-Dimethoxyaniline: Lacks the thiazole ring, making it less versatile in certain applications.
2,5-Dimethoxyaniline: Different substitution pattern on the benzene ring.
4-Aminopyrocatechol dimethyl ether: Similar structure but different functional groups.
Uniqueness
3,4-Dimethoxy-N-(1,3-thiazol-2-ylmethyl)aniline is unique due to the combination of methoxy groups and a thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C12H14N2O2S |
|---|---|
分子量 |
250.32 g/mol |
IUPAC名 |
3,4-dimethoxy-N-(1,3-thiazol-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H14N2O2S/c1-15-10-4-3-9(7-11(10)16-2)14-8-12-13-5-6-17-12/h3-7,14H,8H2,1-2H3 |
InChIキー |
CPEQHQQAIYVNHB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)NCC2=NC=CS2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


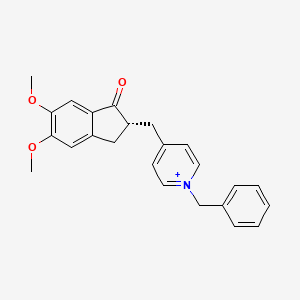
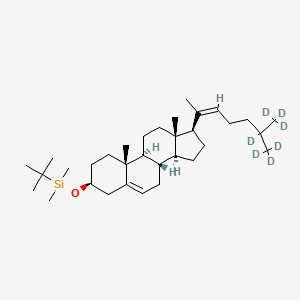
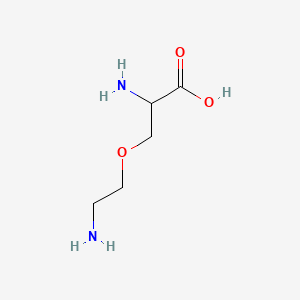
![2-Ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13862459.png)
![4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13862476.png)
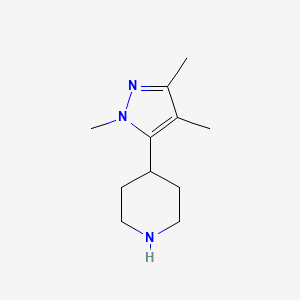

![N-[3-methoxy-4-[4-(methoxymethyl)pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B13862502.png)
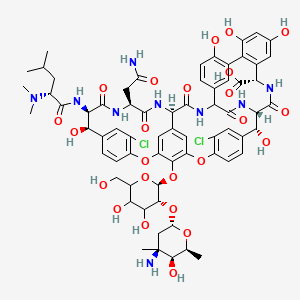

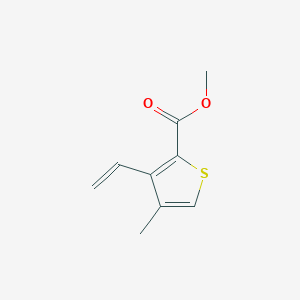
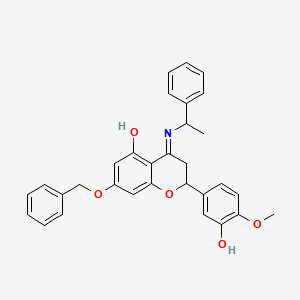
![Sodium ((1R,4S,Z)-3-(4-(hydroxymethyl)benzylidene)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13862537.png)
